9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGKONYULGGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the purine core: The purine core can be synthesized via a series of cyclization reactions starting from appropriate precursors.
Coupling of the benzo[d][1,3]dioxole moiety with the purine core: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Purine-Based Analogs
Key Compound : 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide
- Structural Differences: Position 2 substituent: 2-Hydroxy-3-methoxyphenyl (aryl with polar groups) vs. hexyl (alkyl chain). Impact: The hexyl group increases lipophilicity (predicted logP ~4.5 vs.
- Synthetic Relevance : Both compounds likely employ Suzuki-Miyaura coupling for introducing the benzodioxol moiety, as seen in carbazole derivatives (e.g., , compound 9a).
| Parameter | Target Compound | 2-(2-Hydroxy-3-Methoxyphenyl) Analog |
|---|---|---|
| Position 2 Substituent | Hexyl (C6H13) | 2-Hydroxy-3-methoxyphenyl |
| Predicted logP | ~4.5 | ~3.2 |
| Hydrogen Bond Acceptors | 7 | 9 |
| Key Functional Groups | Benzodioxol, carboxamide, oxo | Benzodioxol, carboxamide, oxo, -OH, -OCH3 |
Carbazole Derivatives with Benzodioxol Moieties ()
Carbazole analogs (e.g., 7b, 9b) share the benzodioxol group but differ in core structure and substituents. These compounds highlight the role of electronic and steric effects:
- Compound 7b : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole
- Compound 9b : 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole
| Parameter | Target Purine | Carbazole 7b | Carbazole 9b |
|---|---|---|---|
| Core Structure | Purine | Carbazole | Carbazole |
| Key Substituents | Hexyl, benzodioxol, carboxamide | Fluoro, methoxy, nitro | Methoxy, Boc |
| Melting Point | Not reported | 240°C | 122°C |
| Synthetic Yield | Not reported | 45% | 70% |
Benzodioxol-Containing Compounds in Other Scaffolds
- 8-trans-Piperamide-C-9-1 (): Structure: Benzodioxol linked to a pyrrolidinone via an alkenyl chain. Role of Benzodioxol: Enhances π-π stacking in receptor binding, as seen in alkaloids.
- 1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine ():
Research Implications
- Structure-Activity Relationships (SAR): The hexyl chain in the target compound may improve pharmacokinetics (e.g., prolonged half-life) compared to polar analogs but could limit solubility. Benzodioxol’s electron-rich aromatic system likely contributes to target engagement (e.g., adenosine receptor binding).
- Synthetic Challenges :
- Introducing the hexyl group may require alkylation under anhydrous conditions, whereas aryl substituents (e.g., in ) are added via cross-coupling.
Biological Activity
9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that integrates a purine core with a benzodioxole moiety. This structure is significant for its potential biological activities, particularly in medicinal chemistry. Research has indicated that this compound may exhibit anticancer properties and interact with various biological targets.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 899741-71-0
- Molecular Formula : C19H21N5O4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzodioxole Moiety : Achieved through a Pd-catalyzed C-N cross-coupling reaction.
- Synthesis of Purine Core : Involves cyclization reactions from appropriate precursors.
- Coupling Reaction : The benzodioxole moiety is coupled with the purine core using reagents like EDCI or DCC in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity. Studies have shown its ability to induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549) and glioma (C6) cell lines. The compound's mechanism of action appears to involve:
- Inhibition of DNA synthesis.
- Induction of early and late apoptosis.
In a study evaluating various benzodioxole derivatives, it was found that certain compounds exhibited strong cytotoxic effects against A549 and C6 cells while showing low toxicity to healthy NIH/3T3 mouse embryonic fibroblast cells .
Enzyme Inhibition
The compound has been investigated for its effects on cholinesterases (AChE and BuChE). However, findings suggest no significant relationship between its anticancer activity and cholinesterase inhibition . This indicates that the biological effects may primarily stem from other mechanisms rather than enzyme inhibition.
Study on Cytotoxicity
A comparative study evaluated the cytotoxic effects of various benzodioxole derivatives against cancer cell lines:
| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| Control (untreated) | 4.5 (C6) | 3.1 (A549) | 83.9 (C6) / 94.3 (A549) |
| Compound 5 | 25.0 (C6) | 12.11 (A549) | 60.2 (C6) / 81.8 (A549) |
| Cisplatin | 16.3 (C6) | 32.4 (A549) | 69.0 (C6) / 60.5 (A549) |
This table illustrates the increased apoptotic effects observed with specific compounds compared to controls, highlighting the potential therapeutic applications of benzodioxole derivatives .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells:
- Apoptosis Induction : The compound promotes programmed cell death through mitochondrial pathways.
- DNA Interaction : It may interfere with DNA replication processes, leading to cytotoxicity in rapidly dividing cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
